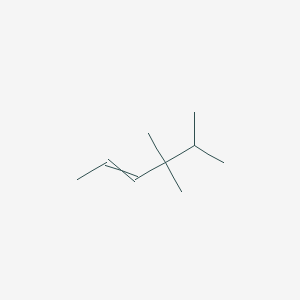

2-Hexene, 4,4,5-trimethyl-

Description

Contextualization within Branched Alkene Chemistry and its Academic Significance

Branched alkenes are of profound academic significance for several reasons. Their unique structures allow for the investigation of fundamental principles of organic chemistry, such as the effects of hyperconjugation and steric hindrance on stability and reactivity. The presence of bulky alkyl groups, as seen in 2-Hexene, 4,4,5-trimethyl-, can lead to unusual reaction pathways and selectivities that are not observed in their linear counterparts.

The study of highly substituted alkenes is crucial for developing new synthetic methodologies. The construction of tri- and tetrasubstituted carbon-carbon double bonds in a stereoselective manner remains a significant challenge in organic synthesis. acs.orgnih.gov Research in this area is driven by the fact that such structural motifs are found in a wide array of biologically active molecules and natural products. acs.orgnih.gov Therefore, understanding the properties and reactivity of molecules like 2-Hexene, 4,4,5-trimethyl- can provide valuable insights for the design of novel synthetic strategies.

Fundamental Research Challenges and Opportunities Posed by 2-Hexene, 4,4,5-trimethyl-

The very structure of 2-Hexene, 4,4,5-trimethyl- presents a series of research challenges and, consequently, opportunities. The significant steric hindrance around the double bond makes it a challenging substrate for many common alkene reactions. For instance, additions to the double bond, which are characteristic reactions of alkenes, are likely to be slow or require harsh reaction conditions. This recalcitrance to reaction offers an opportunity to study the limits of existing synthetic methods and to develop new, more robust catalytic systems that can overcome these steric barriers.

A notable challenge is the selective synthesis of 2-Hexene, 4,4,5-trimethyl-. The creation of such a sterically congested molecule with a specific isomer of the double bond is a non-trivial synthetic task. researchgate.netredalyc.org The development of efficient synthetic routes to this and similar molecules would be a significant contribution to the field of organic synthesis.

The limited availability of detailed experimental data for 2-Hexene, 4,4,5-trimethyl- itself highlights a significant research opportunity. While basic properties can be computed, a thorough experimental characterization of its physical and spectroscopic properties is lacking in the public domain. Such data would be invaluable for computational chemists seeking to validate and refine theoretical models of molecular behavior. The scarcity of research on this specific compound suggests that it is a relatively unexplored area of chemical space, offering a blank canvas for future research endeavors.

Physicochemical and Spectroscopic Data

Detailed experimental data for 2-Hexene, 4,4,5-trimethyl- is sparse in publicly accessible literature, which is in itself a notable research gap. However, based on available database information, the following properties can be outlined.

Table 1: Physicochemical Properties of 2-Hexene, 4,4,5-trimethyl-

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Registry Number | 55702-61-9 |

| Computed Boiling Point | 135-136 °C at 760 mmHg |

| Computed Density | 0.74 g/cm³ |

| Computed Refractive Index | 1.42 |

Note: The boiling point, density, and refractive index are computed values and may differ from experimental results.

Table 2: Spectroscopic Data for 2-Hexene, 4,4,5-trimethyl-

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (Electron Ionization) | A mass spectrum is available in the NIST WebBook, which can be used for identification purposes. nist.gov |

| ¹H NMR Spectroscopy | No experimental data is readily available. Predicted spectra would show characteristic signals for the vinylic protons and the various methyl and methylene (B1212753) groups, with coupling patterns influenced by their proximity. |

| ¹³C NMR Spectroscopy | No experimental data is readily available. A predicted spectrum would show distinct signals for the two sp² hybridized carbons of the double bond and the seven sp³ hybridized carbons of the alkyl groups. |

| Infrared (IR) Spectroscopy | No experimental data is readily available. A predicted spectrum would exhibit a characteristic C=C stretch for the alkene bond, as well as C-H stretching and bending vibrations for the alkyl groups. |

Structure

3D Structure

Properties

CAS No. |

55702-61-9 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

4,4,5-trimethylhex-2-ene |

InChI |

InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3 |

InChI Key |

PRUCZTKBAPTGNR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexene, 4,4,5 Trimethyl

Established Organic Synthesis Pathways

Traditional organic synthesis offers several reliable, albeit sometimes limited, approaches to constructing sterically encumbered alkenes like 2-Hexene, 4,4,5-trimethyl-. These methods often involve the sequential formation of the carbon skeleton followed by the introduction of the double bond.

Alkylation-Based Reaction Sequences in Alkene Synthesis

One of the most fundamental approaches to building the carbon framework of 2-Hexene, 4,4,5-trimethyl- involves the alkylation of enolates. fiveable.me182.160.97 This strategy hinges on the nucleophilic character of an enolate ion, which can attack an electrophilic alkyl halide in an SN2 reaction to form a new carbon-carbon bond. fiveable.me

A plausible route would commence with a ketone possessing a portion of the final carbon skeleton. For instance, the alkylation of the enolate derived from a hindered ketone could be employed. However, the regioselectivity of alkylation for unsymmetrical ketones can be a significant challenge. thieme-connect.comnih.gov To favor alkylation at the more hindered α-site, specialized conditions, such as the use of potassium enolates, may be necessary. thieme-connect.com

| Reactant 1 (Enolate Precursor) | Reactant 2 (Alkylating Agent) | Base | Product of Alkylation |

| 3,3-Dimethyl-2-pentanone | Ethyl iodide | Lithium diisopropylamide (LDA) | 4,4-Dimethyl-3-heptanone |

| Pinacolone (B1678379) (3,3-Dimethyl-2-butanone) | 2-Bromobutane | Sodium hydride | 4,4,5-Trimethyl-2-hexanone |

This table outlines potential alkylation reactions that could form a precursor to the target alkene. The subsequent step would involve converting the ketone into the alkene, for example, via a Wittig reaction or reduction followed by dehydration.

Elimination Reactions from Precursor Compounds

Elimination reactions provide a direct method for introducing the double bond into a pre-formed carbon skeleton. The acid-catalyzed dehydration of a corresponding alcohol is a common and effective strategy. libretexts.orgquora.comquora.com For the synthesis of 2-Hexene, 4,4,5-trimethyl-, the precursor alcohol would be 4,4,5-trimethyl-2-hexanol.

The mechanism of dehydration for tertiary and highly branched secondary alcohols typically proceeds through an E1 pathway, involving the formation of a carbocation intermediate. byjus.comlibretexts.org Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) converts it into a good leaving group (water). libretexts.org Departure of water generates a carbocation, which can then eliminate a proton from an adjacent carbon to form the alkene. Due to the stability of the potential tertiary carbocation that could be formed through rearrangement, careful control of reaction conditions is crucial to favor the desired product. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product. libretexts.org

A potential synthetic sequence could involve the reaction of a Grignard reagent with a suitable ketone to generate the necessary alcohol precursor. For example, the addition of ethylmagnesium bromide to pinacolone (3,3-dimethyl-2-butanone) would yield 4,4,5-trimethyl-2-hexanol, which can then be subjected to dehydration. youtube.comwisc.eduadichemistry.comleah4sci.com

| Precursor Alcohol | Dehydrating Agent | Mechanism | Potential Products |

| 4,4,5-Trimethyl-2-hexanol | Concentrated H₂SO₄, heat | E1 | 2-Hexene, 4,4,5-trimethyl- (major), 1-Hexene (B165129), 4,4,5-trimethyl- (minor) |

| 4,4,5-Trimethyl-2-hexanol | Phosphorous oxychloride in pyridine | E2 | Primarily 2-Hexene, 4,4,5-trimethyl- |

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. However, its application to the synthesis of highly substituted, acyclic alkenes like 2-Hexene, 4,4,5-trimethyl- through cross-metathesis can be challenging. ximo-inc.com The primary obstacles include a lack of chemoselectivity and the potential for competing side reactions. escholarship.org

A successful cross-metathesis strategy would require the careful selection of two olefin partners and a highly active and selective catalyst. A potential, though likely inefficient, route could involve the cross-metathesis of 3,3-dimethyl-1-butene (B1661986) with propene. The steric hindrance of 3,3-dimethyl-1-butene would likely lead to low conversion rates and a mixture of products. More advanced catalytic systems are continuously being developed to address these limitations. ximo-inc.comescholarship.org

Advanced Catalytic Synthesis Strategies for Branched Alkenes

Modern synthetic chemistry has seen the development of highly sophisticated catalytic methods that offer greater control and efficiency in the synthesis of complex molecules, including sterically hindered alkenes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a versatile and powerful method for the formation of C-C bonds and can be adapted for the synthesis of trisubstituted alkenes. nih.gov Methodologies such as the Suzuki, Heck, and Negishi couplings, while traditionally used for the formation of single bonds, can be modified to generate alkenes with high stereocontrol.

For the synthesis of 2-Hexene, 4,4,5-trimethyl-, a convergent approach could involve the coupling of a vinyl halide or triflate with an appropriate organometallic reagent. For example, a (E)- or (Z)-2-bromo-1,1-dimethylethylene could be coupled with an organoborane or organozinc reagent derived from 2-methylpropane under palladium or nickel catalysis. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yield and stereoselectivity. nih.govresearchgate.net

Stereoselective Synthesis Methodologies for 2-Hexene, 4,4,5-trimethyl-

Achieving stereocontrol in the synthesis of trisubstituted alkenes is a significant challenge, as the energy difference between the E and Z isomers can be small. Several modern olefination reactions offer solutions to this problem.

The Wittig reaction is a classic method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org For the synthesis of 2-Hexene, 4,4,5-trimethyl-, a Wittig reaction between pinacolone and an ethylidenephosphorane could be envisioned. However, reactions involving sterically hindered ketones can be sluggish and may result in low yields. libretexts.orgjove.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.org Modifications to the standard Wittig protocol, such as the Schlosser modification, can be employed to enhance the formation of the E-alkene. wikipedia.orglibretexts.org

| Carbonyl Compound | Phosphonium (B103445) Ylide | Expected Major Isomer |

| Pinacolone | Ethylidenetriphenylphosphorane (unstabilized) | (Z)-2-Hexene, 4,4,5-trimethyl- |

| Pinacolone | (Carboethoxymethylene)triphenylphosphorane (stabilized) | (E)-ester precursor |

The Horner-Wadsworth-Emmons (HWE) reaction , a variation of the Wittig reaction using phosphonate (B1237965) esters, often provides better yields and higher E-selectivity for the synthesis of trisubstituted alkenes. jove.com

More recently, the Julia-Kocienski olefination has gained prominence for its ability to stereoselectively synthesize trisubstituted (Z)-alkenes from ketones. This method could potentially be applied to the reaction of a suitable sulfone with pinacolone to yield (Z)-2-Hexene, 4,4,5-trimethyl- with high selectivity. researchgate.net

The ability to selectively synthesize either the (E) or (Z) isomer is of paramount importance in many applications of organic chemistry. masterorganicchemistry.comrsc.org For a molecule like 2-Hexene, 4,4,5-trimethyl-, where the steric bulk of the substituents is significant, the choice of a stereoselective synthetic route is a critical consideration for any practical synthesis. nih.govnsf.gov

Principles of Green Chemistry in the Production of 2-Hexene, 4,4,5-trimethyl-

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance sustainability. The production of 2-Hexene, 4,4,5-trimethyl- can be approached through various synthetic routes, each with different implications for sustainability. Key green chemistry principles applicable to its synthesis include atom economy, the use of catalysts over stoichiometric reagents, and the use of safer and renewable feedstocks.

A plausible and efficient method for the synthesis of 2-Hexene, 4,4,5-trimethyl- is the acid-catalyzed dehydration of 4,4,5-trimethyl-2-hexanol. This tertiary alcohol can be synthesized via a Grignard reaction between a suitable ketone, such as 3,3-dimethyl-2-butanone, and a Grignard reagent like ethylmagnesium bromide. acs.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com

The dehydration of tertiary alcohols is a classic and effective method for generating alkenes. pearson.comquora.comquora.comstackexchange.com Traditionally, this transformation is carried out using strong mineral acids like sulfuric acid or phosphoric acid. However, these reagents are corrosive, hazardous, and generate significant waste, which is inconsistent with the principles of green chemistry.

A greener approach involves the use of solid acid catalysts. researchgate.netresearchgate.netbeyondbenign.orgnih.govconsensus.appku.edu These catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins (e.g., Amberlyst), offer several advantages. researchgate.netnih.gov They are often less corrosive, can be easily separated from the reaction mixture by filtration, and are frequently reusable, which reduces waste and cost. For instance, Montmorillonite KSF clay, a non-toxic and reusable catalyst, has been successfully used for the dehydration of alcohols. beyondbenign.org Metal triflates have also been shown to be effective catalysts for the dehydration of alcohols to alkenes. rsc.orgnih.govhw.ac.uk4aircraft-project.eu

The table below illustrates a comparison of different catalytic systems for alcohol dehydration, highlighting the advantages of greener alternatives.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | H₂SO₄, H₃PO₄ | Readily available, inexpensive | Corrosive, hazardous, difficult to separate, generates waste |

| Solid Acids | Zeolites, Amberlyst, Montmorillonite KSF clay | Reusable, easily separable, often less corrosive, can be tuned for selectivity | May require higher temperatures, potential for deactivation |

| Metal Triflates | Bi(OTf)₃, Hf(OTf)₄, Ti(OTf)₄ | High catalytic activity, mild reaction conditions | Higher cost of metals, potential for metal leaching |

Another important green chemistry metric is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. shivajicollege.ac.in Elimination reactions, such as the dehydration of an alcohol, can have a high atom economy as the only byproduct is water.

In contrast, alternative synthetic routes like the Wittig reaction, while versatile, suffer from poor atom economy. rsc.orgbrainly.comresearchgate.netmasterorganicchemistry.com The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde to an alkene. A significant byproduct of this reaction is triphenylphosphine (B44618) oxide, a high molecular weight compound that is generated in stoichiometric amounts. rsc.orgmasterorganicchemistry.com This results in a substantial amount of waste relative to the desired alkene product.

The table below provides a theoretical comparison of the atom economy for the synthesis of 2-Hexene, 4,4,5-trimethyl- via dehydration of 4,4,5-trimethyl-2-hexanol versus a hypothetical Wittig reaction.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Dehydration | 4,4,5-trimethyl-2-hexanol | 2-Hexene, 4,4,5-trimethyl- | H₂O | 87.5% |

| Wittig Reaction | 3,3-Dimethyl-2-butanone, Ethyltriphenylphosphonium bromide | 2-Hexene, 4,4,5-trimethyl- | Triphenylphosphine oxide, Lithium bromide | ~26% |

From a green chemistry perspective, the synthesis of the precursor alcohol and its starting materials should also be considered. The Grignard synthesis of 4,4,5-trimethyl-2-hexanol would likely start from 3,3-dimethyl-2-butanone and ethyl bromide. The sustainable production of these smaller carbonyl compounds and alkyl halides is an area of active research. nih.govinnoget.comresearchgate.netacs.orgorganicchemistrytutor.com Efforts are being made to develop synthetic routes from renewable feedstocks, such as biomass, to reduce reliance on petrochemical sources. acs.org

Mechanistic Investigations of 2 Hexene, 4,4,5 Trimethyl Reactivity

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes, initiated by the attack of an electrophile on the π-electrons of the double bond. libretexts.orglibretexts.org This process typically proceeds through a carbocation intermediate, the stability of which governs the reaction's regioselectivity and potential for molecular rearrangements. masterorganicchemistry.comlibretexts.org

The addition of an unsymmetrical electrophilic reagent (H-X) to 2-hexene, 4,4,5-trimethyl- is expected to follow Markovnikov's rule. masterorganicchemistry.compressbooks.pub This rule predicts that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation intermediate.

In the case of 2-hexene, 4,4,5-trimethyl-, the double bond is between C2 and C3. Protonation at C2 would lead to a tertiary carbocation at C3, while protonation at C3 would result in a secondary carbocation at C2. The tertiary carbocation is significantly more stable due to the electron-donating inductive effects of the three alkyl groups attached to it. Consequently, the reaction will proceed preferentially through the tertiary carbocation, leading to the formation of the Markovnikov product where the nucleophile (X⁻) attaches to C3.

The stereochemistry of the addition is dependent on the specific reaction. For reactions proceeding through a planar carbocation intermediate, the nucleophile can attack from either face of the plane, potentially leading to a racemic mixture if a new stereocenter is formed.

Table 1: Predicted Regioselectivity in the Electrophilic Addition of H-X to 2-Hexene, 4,4,5-trimethyl-

| Reagent (H-X) | Major Product | Minor Product | Theoretical Rationale |

| H-Cl | 3-chloro-2,2,3-trimethylhexane | 2-chloro-2,2,3-trimethylhexane | Formation of the more stable tertiary carbocation at C3. |

| H-Br | 3-bromo-2,2,3-trimethylhexane | 2-bromo-2,2,3-trimethylhexane | Formation of the more stable tertiary carbocation at C3. |

| H₂O (acid-catalyzed) | 2,2,3-trimethyl-3-hexanol | 2,2,3-trimethyl-2-hexanol | Formation of the more stable tertiary carbocation at C3. |

This is a hypothetical data table created to illustrate the application of Markovnikov's rule to the specified compound.

Carbocation intermediates are prone to rearrangements to form more stable carbocations. libretexts.orguregina.ca These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.comlibretexts.org In the electrophilic addition to 2-hexene, 4,4,5-trimethyl-, the initially formed tertiary carbocation at C3 is already quite stable.

However, let's consider the less favored protonation at C3, which would generate a secondary carbocation at C2. This secondary carbocation is adjacent to a quaternary carbon (C4) bearing two methyl groups and a tert-butyl group. A 1,2-methyl shift from C4 to C2 would result in a more stable tertiary carbocation at C4. This rearrangement would lead to a different constitutional isomer as the final product. While this pathway is less likely due to the initial formation of a less stable carbocation, it cannot be entirely ruled out, especially under conditions that might favor kinetic control or involve specific catalysts.

Table 2: Potential Carbocation Rearrangement Products from the Minor Addition Pathway

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Final Product after Nucleophilic Attack (X⁻) |

| 2,2,3-trimethylhexan-2-yl cation (Secondary) | 1,2-methyl shift from C4 | 2,3,3-trimethylhexan-2-yl cation (Tertiary) | 2-X-2,3,3-trimethylhexane |

This is a hypothetical data table illustrating potential rearrangement pathways.

Radical-Mediated Processes

Radical reactions offer an alternative pathway for the functionalization of alkenes. These processes are initiated by the formation of a radical species, which can then interact with the alkene.

In the presence of a radical initiator, a hydrogen atom can be abstracted from the allylic position of 2-hexene, 4,4,5-trimethyl-. The allylic positions are at C1 and C4. Abstraction of a hydrogen from C1 would lead to a primary allylic radical, while abstraction from the C-H at C4 would lead to a tertiary allylic radical. The tertiary allylic radical is more stable due to hyperconjugation and resonance stabilization. Therefore, hydrogen atom abstraction is most likely to occur at the C4 position. The resulting resonance-stabilized radical can then react with other species in the reaction mixture.

Radical addition to the double bond of 2-hexene, 4,4,5-trimethyl- provides a method to form products with anti-Markovnikov regioselectivity, particularly with HBr in the presence of peroxides. In this mechanism, the bromine radical (Br•) is the initial attacking species. It will add to the less substituted carbon of the double bond (C2) to generate the more stable tertiary radical at C3. This radical then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, propagating the chain reaction.

Table 3: Regioselectivity of Radical Addition of HBr to 2-Hexene, 4,4,5-trimethyl-

| Initiator | Intermediate Radical | Major Product | Theoretical Rationale |

| Peroxide (ROOR) | 3-bromo-2,2,3-trimethylhexan-2-yl radical (tertiary) | 2-bromo-2,2,3-trimethylhexane | Formation of the more stable tertiary radical intermediate. |

This is a hypothetical data table illustrating the anti-Markovnikov addition.

Pericyclic Reactions and Their Applicability to 2-Hexene, 4,4,5-trimethyl-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. organicchemistrydata.orgamazonaws.com The applicability of these reactions to 2-hexene, 4,4,5-trimethyl- is limited by its structure.

As a simple alkene, 2-hexene, 4,4,5-trimethyl- can act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) with a conjugated diene. The steric hindrance around the double bond due to the bulky tert-butyl group at the adjacent C4 position would likely decrease the reaction rate compared to less hindered alkenes.

Electrocyclic reactions typically involve conjugated polyenes and are therefore not directly applicable to the isolated double bond in 2-hexene, 4,4,5-trimethyl-. libretexts.org Similarly, sigmatropic rearrangements require a specific arrangement of sigma and pi bonds that is not present in this molecule. The ene reaction, another type of pericyclic reaction, could potentially occur with a suitable enophile, where a hydrogen atom at the allylic C4 position could be transferred.

Isomerization Studies of 2 Hexene, 4,4,5 Trimethyl

Positional Isomerization Pathways

Positional isomerization involves the migration of the double bond to different locations within the molecule's carbon skeleton. The stability of the resulting alkene isomers is a primary driving force for these reactions, with more substituted (internal) alkenes generally being thermodynamically favored over less substituted (terminal) ones. However, the specific pathway and product distribution are highly dependent on the catalytic method employed.

Acid-Catalyzed Isomerization Mechanisms

Acid-catalyzed isomerization of alkenes typically proceeds through a carbocation intermediate. The reaction is initiated by the protonation of the double bond by a Brønsted acid, following Markovnikov's rule to form the most stable carbocation.

In the case of 4,4,5-trimethyl-2-hexene, protonation at C-2 would yield a tertiary carbocation at C-3, while protonation at C-3 would lead to a secondary carbocation at C-2. The tertiary carbocation is significantly more stable and its formation is the preferred pathway.

Once formed, this carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. This process can lead to the formation of different positional isomers. For instance, a 1,2-hydride shift from C-5 to C-4 is sterically hindered. However, deprotonation from an adjacent carbon (C-1 or the methyl group at C-4) can occur, leading to a mixture of isomers. The final product distribution is often governed by the thermodynamic stability of the resulting alkenes. Acid-catalyzed isomerization of terpenes like (+)-limonene often results in a complex mixture of thermodynamically favored products due to over-isomerization. nih.govrsc.orgsemanticscholar.org Confining the reaction within engineered spaces, such as porous metal-macrocycle frameworks (MMFs), has been shown to kinetically suppress these over-reactions and enhance selectivity for a specific isomer. nih.govsemanticscholar.orgresearchgate.net

Table 1: Plausible Intermediates in Acid-Catalyzed Isomerization

| Starting Material | Protonation Site | Carbocation Intermediate | Potential Isomers |

|---|---|---|---|

| 4,4,5-trimethyl-2-hexene | C-2 | 4,4,5-trimethyl-3-hexyl cation (tertiary) | 4,4,5-trimethyl-1-hexene, 2,3,3-trimethyl-4-hexene (after rearrangement) |

Base-Catalyzed Isomerization Mechanisms

Base-catalyzed isomerization proceeds via the formation of a resonance-stabilized carbanion (an allylic anion). A strong base abstracts a proton from a carbon atom adjacent to the double bond (an allylic position). The resulting allylic anion can then be protonated at a different position, leading to a new alkene isomer.

For 4,4,5-trimethyl-2-hexene, the possible allylic protons are at C-1 and C-5. Abstraction of a proton from C-1 would form an allylic anion that, upon protonation at C-3, would regenerate the starting material or its geometric isomer. Abstraction of the proton at C-5 would be sterically hindered by the adjacent bulky tert-butyl-like group (two methyl groups on C-4 and one on C-5). Therefore, base-catalyzed isomerization would likely be slow and primarily facilitate interconversion between positional isomers close to the original double bond, often favoring the thermodynamically more stable internal alkene.

Metal-Catalyzed Migratory Isomerization

Transition metal complexes are highly efficient catalysts for alkene isomerization, often enabling the migration of a double bond over multiple carbon atoms in a process sometimes called "chain-walking". chemrxiv.orgrsc.org This process typically occurs through one of two primary mechanisms:

Hydride Addition-Elimination: A metal hydride species ([M]-H) adds across the double bond. This is followed by a β-hydride elimination from an adjacent carbon, which regenerates the metal hydride and forms a new alkene with the double bond in a different position. Repeated cycles of this process allow the double bond to "walk" along the alkyl chain.

Allyl Mechanism: The catalyst forms a π-allyl metal complex. This mechanism is less common but can provide unique selectivity. acs.org

These metal-catalyzed reactions can be driven by the formation of a more thermodynamically stable alkene. rsc.org For instance, a terminal alkene can be isomerized to a more stable internal isomer. researchgate.net This technology is powerful for remote functionalization, where a catalyst moves a double bond to a desired location before another reaction takes place. nih.gov Catalysts based on nickel, cobalt, rhodium, and iridium are commonly used for these transformations. rsc.orgorganic-chemistry.org The choice of metal and ligands can finely tune the catalyst's activity and selectivity.

Table 2: Comparison of Isomerization Catalyst Types

| Catalyst Type | Mechanism | Key Intermediate | Driving Force | Selectivity |

|---|---|---|---|---|

| Acid | Electrophilic Addition | Carbocation | Thermodynamic Stability of Alkene | Often leads to mixtures |

| Base | Proton Abstraction | Allylic Anion | Thermodynamic Stability of Alkene | Favors conjugated systems |

Thermal Isomerization Kinetics and Thermodynamics

In the absence of a catalyst, isomerization can be induced thermally, although this typically requires high temperatures. The reaction proceeds through radical or pericyclic pathways. The equilibrium between isomers is governed by their relative thermodynamic stabilities. Generally, the stability of an alkene increases with the number of alkyl substituents on the double bond (Zaitsev's rule). Trans isomers are also typically more stable than cis isomers due to reduced steric strain.

For branched alkenes, steric hindrance can play a significant role. In the isomerization of 2,4,4-trimethyl-1-pentene (B89804) to 2,4,4-trimethyl-2-pentene, the terminal α-alkene was found to be surprisingly prevalent at equilibrium. researchgate.net This was attributed to the steric tension caused by the bulky substituents in the internal β-alkene, which destabilizes it. A similar effect could be expected for isomers of 4,4,5-trimethyl-hexene.

The kinetics of thermal isomerization are dictated by the activation energy of the reaction. The rate constants are temperature-dependent, as described by the Arrhenius and Eyring equations. mdpi.com

Table 3: Estimated Thermodynamic Stability of Selected Nonene Isomers

| Isomer | Substitution | Expected Relative Stability | Notes |

|---|---|---|---|

| 4,4,5-trimethyl-1-hexene | Disubstituted | Less Stable | Terminal alkene |

| (E)-4,4,5-trimethyl-2-hexene | Trisubstituted | More Stable | trans configuration |

| (Z)-4,4,5-trimethyl-2-hexene | Trisubstituted | Intermediate | cis configuration, some steric strain |

Note: This table is based on general principles of alkene stability; actual values require experimental determination.

Geometric (cis/trans) Isomerization

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a carbon-carbon double bond. chemistrytalk.orglibretexts.org For an alkene like 4,4,5-trimethyl-2-hexene, which is trisubstituted, the E and Z notation is used to describe the arrangement of substituents. fiveable.mepressbooks.pub

(Z)-4,4,5-trimethyl-2-hexene: The higher priority groups on each carbon of the double bond are on the "zame zide" (same side).

(E)-4,4,5-trimethyl-2-hexene: The higher priority groups are on "epposite" sides (opposite sides).

Mechanistic Aspects of E/Z Interconversion in Branched Alkenes

The interconversion between E and Z isomers requires breaking the π-bond, allowing rotation around the remaining σ-bond, and then reforming the π-bond. This process is generally energetically unfavorable and does not occur spontaneously at room temperature. However, it can be facilitated by several mechanisms:

Acid Catalysis: The carbocation intermediate formed during acid-catalyzed positional isomerization allows for free rotation around the C2-C3 single bond. Subsequent deprotonation can lead to a mixture of E and Z isomers.

Photochemical Isomerization: Absorption of a photon can promote an electron from the π bonding orbital to a π* antibonding orbital. In this excited state, the bond order is reduced, and rotation around the carbon-carbon bond becomes much easier. This is a key mechanism in processes like vision. thieme.de

Thermal Isomerization: At very high temperatures, sufficient thermal energy can be supplied to overcome the rotational barrier of the π-bond. The reaction typically proceeds through a transition state where the p-orbitals are perpendicular (90° twist), temporarily breaking the π-bond. The activation energy for this process is generally high but can be influenced by the substituents. mdpi.com For bulky alkenes, steric repulsion in the planar cis isomer can lower the energy barrier to rotation, potentially accelerating the rate of isomerization to the more stable trans isomer. wordpress.com

The rate of thermal cis-to-trans isomerization is often faster in more polar solvents, suggesting a transition state with some charge separation that is stabilized by the solvent. wordpress.com

Photosensitized and Photochemical Isomerization Processes

The photochemical and photosensitized isomerization of alkenes represents a fundamental area of study in organic photochemistry, enabling the conversion between cis (Z) and trans (E) isomers through the input of light energy. While specific research on the photochemical behavior of 2-Hexene, 4,4,5-trimethyl- is not extensively documented in publicly available literature, its structural features as a sterically hindered, acyclic alkene allow for a detailed discussion of its expected behavior based on well-established principles of alkene photoisomerization.

The isomerization of an alkene can be induced either by direct absorption of a photon or through the use of a photosensitizer. slideshare.net In either case, the process involves the excitation of the molecule from its ground state (S₀) to an excited state where the rotational barrier around the carbon-carbon double bond is significantly lowered, facilitating geometric isomerization. numberanalytics.com

Direct Photochemical Isomerization

Direct photoisomerization occurs when 2-Hexene, 4,4,5-trimethyl- absorbs a photon of appropriate energy, typically in the vacuum ultraviolet (VUV) region for simple alkenes, promoting an electron from a π bonding orbital to a π* antibonding orbital. This π → π* transition leads to an excited singlet state (S₁). In this excited state, the double bond has more single-bond character, allowing for rotation around the central C=C axis. The molecule can then relax from this twisted geometry back to the ground state, forming either the cis or trans isomer.

The direct irradiation of acyclic alkenes often leads to a mixture of geometric isomers, with the final composition depending on the wavelength of light used and the molar absorptivities of the isomers at that wavelength. This mixture at equilibrium under irradiation is known as the photostationary state (PSS). wikipedia.org For many simple alkenes, direct excitation can also lead to other photochemical reactions, such as 1,3-hydrogen shifts, particularly with high-energy photons. researchgate.net

Photosensitized Isomerization

Photosensitized isomerization offers an alternative pathway that often provides greater control and selectivity. This process involves a sensitizer (B1316253) molecule, which absorbs the incident light and then transfers the excitation energy to the alkene. A key advantage is the ability to use longer, more accessible wavelengths of light, as the sensitizer is chosen for its specific absorption properties.

The mechanism typically proceeds through the following steps:

The sensitizer (Sens) absorbs a photon and is promoted to an excited singlet state (¹Sens*).

The excited singlet sensitizer undergoes efficient intersystem crossing (ISC) to a more stable, longer-lived triplet state (³Sens*).

The triplet sensitizer collides with a ground-state alkene molecule (A), transferring its triplet energy. This results in the ground-state sensitizer and a triplet-state alkene (³A*).

The triplet alkene, often referred to as the "phantom triplet," has a low barrier to rotation around the C-C bond. It rapidly equilibrates to a twisted, minimum-energy geometry.

From this twisted triplet state, the alkene decays back to the ground state, partitioning between the cis and trans isomers.

The composition of the photostationary state in sensitized isomerization is determined by the triplet energy of the sensitizer and the decay ratio of the alkene's triplet state to the ground-state isomers. When the triplet energy of the sensitizer is significantly higher than that of the alkene, the ratio of isomers at the PSS is independent of the sensitizer used.

For dialkyl-substituted olefins, the relaxed, orthogonal triplet state is estimated to lie at approximately 62 kcal/mol. researchgate.net Sensitizers with triplet energies above this value are generally effective at promoting isomerization.

Expected Research Findings for 2-Hexene, 4,4,5-trimethyl-

Given the sterically demanding tert-butyl group adjacent to the double bond in 2-Hexene, 4,4,5-trimethyl-, its photochemical behavior would be influenced by steric hindrance. This could affect the relative energies of the planar ground and excited states, as well as the geometry of the twisted triplet state.

Research in this area would likely focus on determining the quantum yields of isomerization for both the direct and sensitized processes. The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of events occurring per photon absorbed.

A hypothetical study on the photosensitized isomerization of (E)-2-Hexene, 4,4,5-trimethyl- might yield data similar to that observed for other branched alkenes. The table below illustrates the kind of data that would be generated, showing the composition of the photostationary state achieved with different triplet sensitizers.

| Sensitizer | Triplet Energy (kcal/mol) | (Z)-Isomer at PSS (%) | (E)-Isomer at PSS (%) |

|---|---|---|---|

| Acetone | 78 | 55 | 45 |

| Benzophenone | 69 | 54 | 46 |

| 2-Acetonaphthone | 59 | 40 | 60 |

Note: The data in the table above is illustrative for a generic branched alkene and not based on experimental results for 2-Hexene, 4,4,5-trimethyl-.

Furthermore, quantum yield measurements would provide insight into the efficiency of the isomerization process. The table below presents hypothetical quantum yields for the cis-trans isomerization of a structurally similar alkene upon direct and sensitized irradiation.

| Process | Irradiation Wavelength (nm) | Quantum Yield (ΦE→Z) | Quantum Yield (ΦZ→E) |

|---|---|---|---|

| Direct Irradiation | 185 | 0.15 | 0.12 |

| Acetone Sensitization | 313 | 0.45 | 0.40 |

Note: The data in this table is representative of typical values for acyclic alkenes and is not specific to 2-Hexene, 4,4,5-trimethyl-. researchgate.net

Catalytic Transformations Involving 2 Hexene, 4,4,5 Trimethyl

Hydrogenation of 2-Hexene, 4,4,5-trimethyl- and Related Branched Hexenes

Hydrogenation of alkenes is a fundamental catalytic process that results in the saturation of the carbon-carbon double bond to form an alkane. In the case of 2-Hexene, 4,4,5-trimethyl-, this transformation yields 2,2,3-trimethylhexane. The reaction is typically carried out in the presence of a metal catalyst and a hydrogen source, such as hydrogen gas (H₂).

Heterogeneous Catalysis for Saturation

Heterogeneous catalysts are widely employed in the hydrogenation of alkenes due to their ease of separation from the reaction mixture. redalyc.org These catalysts are typically solid metals, often finely dispersed on a solid support to maximize the surface area. redalyc.org For the saturation of sterically hindered alkenes like 2-Hexene, 4,4,5-trimethyl-, common heterogeneous catalysts include platinum, palladium, and nickel.

The reaction mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. redalyc.org Due to the steric bulk of the trimethyl groups in 2-Hexene, 4,4,5-trimethyl-, its approach to the catalyst surface can be impeded, potentially leading to slower reaction rates compared to less substituted alkenes.

| Catalyst | Support | Typical Reaction Conditions | Notes on Sterically Hindered Alkenes |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Room temperature, 1-4 atm H₂ | Generally effective, but may require higher catalyst loading or harsher conditions. |

| Platinum(IV) oxide (PtO₂) | None (Adams' catalyst) | Room temperature, 1-4 atm H₂ | Highly active and can hydrogenate even highly substituted alkenes. |

| Raney Nickel (Ra-Ni) | None (Alloy with Al) | Elevated temperature and pressure may be required. | A cost-effective alternative, though may require more forcing conditions. |

Homogeneous Catalysis for Selective Hydrogenation

Homogeneous catalysts, which are soluble in the reaction medium, can offer greater selectivity and activity under milder conditions for the hydrogenation of polysubstituted alkenes. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) [RhCl(PPh₃)₃], is a well-known example of a homogeneous hydrogenation catalyst.

One of the key advantages of homogeneous catalysts is their tunable nature; the ligands attached to the metal center can be modified to influence the catalyst's steric and electronic properties. For a sterically hindered substrate like 2-Hexene, 4,4,5-trimethyl-, a homogeneous catalyst with less bulky ligands may be more effective. These catalysts are known to be sensitive to the steric environment of the double bond, often leading to selective hydrogenation of less hindered double bonds in a molecule.

| Catalyst | Typical Substrates | Advantages for Hindered Alkenes |

|---|---|---|

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Less substituted alkenes | High selectivity, milder reaction conditions. |

| Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) | Highly substituted and sterically hindered alkenes | Higher activity than Wilkinson's catalyst for hindered substrates. |

Oxidation Reactions of 2-Hexene, 4,4,5-trimethyl- under Catalytic Conditions

The electron-rich double bond of 2-Hexene, 4,4,5-trimethyl- is susceptible to oxidation reactions, leading to the formation of epoxides, diols, or carbonyl compounds, depending on the oxidant and catalyst used.

Epoxidation Reactions

Epoxidation is the conversion of an alkene to an epoxide, a three-membered cyclic ether. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.com The reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond in a syn-addition. masterorganicchemistry.com

For 2-Hexene, 4,4,5-trimethyl-, epoxidation would yield 2,3-epoxy-4,4,5-trimethylhexane. The rate of epoxidation is influenced by the electron density of the double bond; the electron-donating alkyl groups in 2-Hexene, 4,4,5-trimethyl- increase the nucleophilicity of the double bond, making it reactive towards electrophilic oxygen sources like m-CPBA. stackexchange.com However, the steric hindrance around the double bond might necessitate longer reaction times or the use of more reactive epoxidizing agents.

Hydroxylation and Carbonyl Formation

Hydroxylation of an alkene results in the addition of hydroxyl (-OH) groups across the double bond, forming a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org These reactions proceed through a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond. libretexts.org For 2-Hexene, 4,4,5-trimethyl-, this would produce (2R,3R)- or (2S,3S)-4,4,5-trimethylhexane-2,3-diol.

Anti-dihydroxylation can be accomplished via the acid-catalyzed ring-opening of an epoxide intermediate. libretexts.org This two-step process first involves the epoxidation of the alkene, followed by hydrolysis in the presence of an acid catalyst. libretexts.org

More aggressive oxidation conditions can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of ketones and carboxylic acids. For a trisubstituted alkene like 2-Hexene, 4,4,5-trimethyl-, oxidative cleavage would be expected to yield a ketone and a carboxylic acid.

Participation in Oligomerization and Polymerization Reactions as a Substrate

The steric bulk of 2-Hexene, 4,4,5-trimethyl- presents a significant challenge for its participation in oligomerization and polymerization reactions. These processes typically involve the repetitive addition of monomer units to a growing polymer chain, a step that can be severely hindered by bulky substituents near the double bond.

While the homopolymerization of highly branched alkenes is often difficult, they can sometimes be incorporated into copolymers with less sterically demanding monomers, such as ethylene. semanticscholar.org Metallocene catalysts are often employed for such copolymerizations, as their catalytic sites can be tailored to accommodate bulkier monomers. researchgate.net The resulting copolymers can exhibit unique properties due to the presence of the branched side chains.

Oligomerization, the formation of short-chain polymers, of branched hexenes can also be achieved using certain transition metal catalysts. nih.gov The degree of oligomerization is often limited by the steric hindrance of the monomer. For 2-Hexene, 4,4,5-trimethyl-, it is expected that dimerization or trimerization would be more favorable than the formation of high molecular weight polymers.

| Catalyst System | Monomer Type | Typical Products | Relevance to 2-Hexene, 4,4,5-trimethyl- |

|---|---|---|---|

| Ziegler-Natta Catalysts | α-olefins | High molecular weight polymers | Generally less effective for highly branched internal olefins. |

| Metallocene Catalysts | Ethylene, α-olefins, cyclic olefins | Polymers with controlled tacticity and molecular weight | Potential for copolymerization with less hindered monomers. |

| Acid Catalysts (e.g., solid phosphoric acid) | Various alkenes | Oligomers with varying chain lengths | May lead to skeletal rearrangements in branched alkenes. |

In-depth Analysis of Reveals Data Scarcity

The unique structure of 2-Hexene, 4,4,5-trimethyl-, characterized by a high degree of substitution and significant steric hindrance around the carbon-carbon double bond, suggests that its reactivity in catalytic processes would be markedly different from that of its less branched counterparts. This steric bulk can be expected to pose challenges for catalyst accessibility and may lead to different product distributions and reaction rates. However, without specific experimental data, any comparative analysis of catalytic efficiency and selectivity for this particular compound would be purely speculative.

General principles of catalysis suggest that the bulky trimethyl groups at the 4 and 5 positions would hinder the approach of the alkene to the active sites of many conventional catalysts. This could necessitate the use of specialized catalytic systems, potentially with smaller, more accessible active sites or those designed to operate under more forcing reaction conditions.

Given the absence of direct research on 2-Hexene, 4,4,5-trimethyl-, it is not possible to construct the detailed data tables and comparative analysis as requested. The scientific community has yet to publish in-depth studies on the catalytic behavior of this specific, highly branched alkene.

Theoretical and Computational Chemistry of 2 Hexene, 4,4,5 Trimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Investigations of Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the energetics of chemical reactions, including transition states and reaction intermediates. For a hypothetical reaction involving 2-Hexene, 4,4,5-trimethyl-, DFT calculations would be employed to determine the enthalpy and Gibbs free energy changes. This would involve optimizing the geometries of reactants, products, and transition states to calculate their respective electronic energies.

No specific DFT studies on the reaction energetics of 2-Hexene, 4,4,5-trimethyl- have been identified in the current body of scientific literature.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory provide highly accurate descriptions of electronic structure. For 2-Hexene, 4,4,5-trimethyl-, these methods could be used to precisely calculate properties such as ionization potential, electron affinity, and molecular orbital energies.

Published high-level ab initio electronic structure characterizations specifically for 2-Hexene, 4,4,5-trimethyl- are not available.

Potential Energy Surface Mapping for Key Chemical Transformations

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding the pathways of chemical reactions.

Transition State Analysis for Reaction Pathways

For any chemical transformation of 2-Hexene, 4,4,5-trimethyl-, identifying the transition state on the potential energy surface is key to understanding the reaction mechanism and predicting its rate. Computational methods are used to locate the saddle point on the PES that corresponds to the transition state. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which characterizes a true transition state.

Conformational Analysis using Computational Methods

Due to the presence of single bonds, 2-Hexene, 4,4,5-trimethyl- can exist in various conformations. Conformational analysis involves identifying the different stable conformers (local minima on the PES) and determining their relative energies. Computational methods, such as systematic or stochastic conformational searches, are employed to explore the conformational space of the molecule.

While general computational methods for conformational analysis are well-established, a specific conformational analysis of 2-Hexene, 4,4,5-trimethyl- has not been published.

Advanced Computational Models for Stereochemistry and Stereoselectivity

The presence of stereocenters in a molecule like 2-Hexene, 4,4,5-trimethyl- (at the C5 position) and a double bond (C2-C3) that can exhibit E/Z isomerism makes the study of its stereochemistry important. Computational models can be used to predict the relative stabilities of different stereoisomers and to understand the stereoselectivity of reactions that produce or consume this molecule. These models often involve calculating the energies of diastereomeric transition states leading to different stereoisomeric products.

There is no available research applying advanced computational models to the stereochemistry and stereoselectivity of 2-Hexene, 4,4,5-trimethyl-.

Kinetic Modeling of 2-Hexene, 4,4,5-trimethyl- Reactions

Key reaction classes that would be integral to a kinetic model for 2-Hexene, 4,4,5-trimethyl- include:

Unimolecular Decomposition: The initial breakdown of the fuel molecule at high temperatures.

H-atom Abstraction: The removal of a hydrogen atom by radicals, leading to the formation of various resonant allylic and vinylic radicals.

Radical Addition to the Double Bond: Electrophilic addition of radicals like H, OH, and HO2 to the carbon-carbon double bond. anl.govacs.org

Oxidation of Radical Intermediates: Subsequent reactions of the formed radicals with oxygen, which are crucial in combustion processes.

Isomerization: Rearrangement of radical intermediates, which can alter the subsequent reaction pathways.

The presence of tertiary and quaternary carbon centers in 2-Hexene, 4,4,5-trimethyl- introduces specific pathways and complexities in the kinetic model. For instance, the abstraction of the tertiary hydrogen atom at the C5 position would lead to a stable tertiary radical.

Given the absence of direct experimental data for 2-Hexene, 4,4,5-trimethyl-, kinetic parameters are often estimated using structure-activity relationships (SARs) or quantum chemical calculations. mdpi.com Theoretical studies play a significant role in determining the rate constants for key reactions, such as the addition of hydroxyl radicals to the double bond. acs.org

For illustrative purposes, the following table provides representative rate constants for the reaction of OH radicals with various alkenes, which is a critical reaction class in atmospheric and combustion chemistry. These values, expressed in the Arrhenius form , showcase the dependency of the reaction rate on temperature.

| Reactant Alkene | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (cal mol⁻¹) | Temperature Range (K) | Reference |

|---|---|---|---|---|---|

| Ethene | 1.10E-18 | 2.51 | -1070 | 298-2000 | acs.org |

| Propene | 3.07E-21 | 3.13 | -2220 | 298-2000 | acs.org |

| 1-Butene | 1.58E-12 | 0.00 | -440 | 290-420 | copernicus.org |

| 2-Methylpropene | 2.80E-12 | 0.00 | -490 | 290-420 | copernicus.org |

| 2,3-Dimethyl-2-butene | 1.41E-10 | -1.71 | -95.7 | 262-374 | researchgate.net |

The development of a comprehensive kinetic model for 2-Hexene, 4,4,5-trimethyl- would be a significant undertaking, likely involving a combination of experimental studies in shock tubes, rapid compression machines, or flow reactors to validate the model's predictions. kaust.edu.saanl.gov Such a model would be valuable for simulating the combustion of complex fuel mixtures and for understanding the atmospheric chemistry of branched alkenes.

Advanced Analytical Methodologies for 2 Hexene, 4,4,5 Trimethyl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 2-Hexene, 4,4,5-trimethyl-. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is fundamental to its structural elucidation and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While experimental spectra for 2-Hexene, 4,4,5-trimethyl- are not widely available in public databases, the expected ¹H and ¹³C NMR spectral data can be predicted based on established chemical shift principles and the compound's molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of each hydrogen atom in the molecule. The predicted chemical shifts, multiplicities, and integrations for 2-Hexene, 4,4,5-trimethyl- are detailed in the table below. The olefinic protons are expected to appear in the downfield region (around 5.0-5.5 ppm) due to the deshielding effect of the double bond. The protons on the saturated alkyl groups will appear in the upfield region (typically 0.8-1.8 ppm).

| Predicted ¹H NMR Data for 2-Hexene, 4,4,5-trimethyl- | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | | H1 (CH₃-C=) | ~1.6-1.7 | Doublet | 3H | | H2 (=CH-) | ~5.2-5.4 | Doublet of Quartets | 1H | | H3 (=CH-) | ~5.3-5.5 | Doublet | 1H | | H5 (-CH(CH₃)₂) | ~1.7-1.9 | Multiplet | 1H | | H6, H7 (-C(CH₃)₂) | ~0.9-1.0 | Singlet | 6H | | H8, H9 (-CH(CH₃)₂) | ~0.8-0.9 | Doublet | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the C=C double bond are expected to resonate at a lower field (120-140 ppm) compared to the sp³ hybridized carbons of the alkyl groups (10-50 ppm).

| Predicted ¹³C NMR Data for 2-Hexene, 4,4,5-trimethyl- | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (ppm) | | C1 (CH₃-C=) | ~18-20 | | C2 (=CH-) | ~125-130 | | C3 (=CH-) | ~135-140 | | C4 (-C(CH₃)₂) | ~38-42 | | C5 (-CH(CH₃)₂) | ~32-36 | | C6, C7 (-C(CH₃)₂) | ~25-28 | | C8, C9 (-CH(CH₃)₂) | ~20-23 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Hexene, 4,4,5-trimethyl- is expected to show characteristic absorption bands corresponding to its alkene and alkane functionalities.

The key expected vibrational modes include the C=C stretching of the double bond, the C-H stretching of the vinylic and alkyl groups, and various C-H bending vibrations.

| Expected FT-IR Absorption Bands for 2-Hexene, 4,4,5-trimethyl- | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | | Alkene | C=C Stretch | 1640–1680 (weak to medium) | | Vinylic C-H | C-H Stretch | 3010–3095 (medium) | | Alkyl C-H | C-H Stretch | 2850–2960 (strong) | | Methyl/Methylene (B1212753) | C-H Bend | 1370–1470 (medium) |

The presence of a band in the 1640–1680 cm⁻¹ region would be indicative of the C=C double bond, while strong absorptions just below 3000 cm⁻¹ confirm the presence of saturated C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The electron ionization (EI) mass spectrum of 2-Hexene, 4,4,5-trimethyl- is available from the NIST WebBook. nist.gov

The molecular formula of 2-Hexene, 4,4,5-trimethyl- is C₉H₁₈, which corresponds to a molecular weight of approximately 126.24 g/mol . nist.gov The mass spectrum shows a molecular ion peak (M⁺) at m/z = 126. This peak, resulting from the removal of a single electron, confirms the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. The molecular ion can undergo various fragmentation pathways, leading to the formation of smaller, stable carbocations. The analysis of these fragment ions helps in piecing together the structure of the parent molecule. Common fragmentation in alkenes involves cleavage at bonds allylic to the double bond and cleavage of the C-C bonds of the alkyl substituents. The stability of the resulting carbocation often dictates the intensity of the fragment peak.

| Major Fragment Ions in the Mass Spectrum of 2-Hexene, 4,4,5-trimethyl- | | :--- | :--- | :--- | | m/z | Relative Intensity | Proposed Fragment Ion | | 126 | Moderate | [C₉H₁₈]⁺ (Molecular Ion) | | 111 | Moderate | [C₈H₁₅]⁺ (Loss of CH₃) | | 83 | Strong | [C₆H₁₁]⁺ | | 70 | Strong | [C₅H₁₀]⁺ | | 57 | Base Peak | [C₄H₉]⁺ (tert-Butyl cation) | | 41 | Strong | [C₃H₅]⁺ (Allyl cation) |

The base peak at m/z = 57 is characteristic of a tert-butyl group, suggesting a fragmentation that leads to this highly stable carbocation.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating 2-Hexene, 4,4,5-trimethyl- from complex mixtures, assessing its purity, and detecting the presence of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This makes it an ideal method for assessing the purity of 2-Hexene, 4,4,5-trimethyl- and for separating and identifying its various structural isomers. vurup.skvernier.com

In a GC system, a sample is vaporized and carried by an inert gas through a long column. The separation of components is based on their differential partitioning between the mobile gas phase and a stationary phase coated on the column wall. Isomers of trimethylhexene, having the same molecular weight, can often be separated based on differences in their boiling points and interactions with the stationary phase. stackexchange.com Generally, more branched isomers tend to have lower boiling points and thus elute earlier from a nonpolar GC column.

The MS detector then ionizes the eluting compounds, separating the ions based on their m/z ratio to generate a mass spectrum for each component. This allows for the positive identification of 2-Hexene, 4,4,5-trimethyl- and its isomers, even if they are not completely separated by the GC column.

| Potential Isomers of 2-Hexene, 4,4,5-trimethyl- (C₉H₁₈) |

| 2,4,4-Trimethyl-1-hexene |

| 3,5,5-Trimethyl-1-hexene |

| 2,3,4-Trimethyl-2-hexene |

| 2,4,5-Trimethyl-2-hexene |

| 3,4,4-Trimethyl-2-hexene |

| 4,5,5-Trimethyl-2-hexene |

Development of Advanced Separation Methods for Complex Mixtures

The separation of alkene isomers can be particularly challenging due to their similar physical and chemical properties. rsc.org When standard GC columns fail to provide adequate resolution, more advanced separation methods are required.

Multidimensional Gas Chromatography (MDGC or GCxGC): This powerful technique employs two different GC columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). Fractions from the first column are systematically transferred to the second column for further separation. This greatly enhances the peak capacity and resolving power, allowing for the separation of closely related isomers in highly complex matrices. umanitoba.ca

Specialized Stationary Phases: The development of novel GC stationary phases with high selectivity for specific classes of compounds is an active area of research. For hydrocarbon isomer separations, liquid crystalline stationary phases have shown unique capabilities. These phases can separate isomers based on their molecular shape and rigidity, providing resolutions that are not achievable with conventional polysiloxane phases. stackexchange.com

Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials that are being explored as highly selective adsorbents for separation processes. researchgate.net Their tunable pore sizes and surface functionalities allow for the design of materials that can differentiate between isomers based on subtle differences in their molecular dimensions, a principle that can be applied in both gas and liquid chromatography. rsc.orgberkeley.edu

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It offers a hybrid of gas and liquid chromatography and can provide unique selectivity for the separation of nonpolar compounds like alkene isomers.

These advanced methodologies are crucial for applications requiring the high-purity isolation of 2-Hexene, 4,4,5-trimethyl- or for the detailed characterization of complex hydrocarbon mixtures in industrial and environmental samples.

Methodologies for Stereochemical Analysis and Isomer Quantification

The stereochemical analysis of 2-Hexene, 4,4,5-trimethyl- primarily involves chromatographic and spectroscopic techniques capable of differentiating between its stereoisomers. Given the volatility of this compound, enantioselective gas chromatography is a particularly suitable method. oup.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, especially with the use of chiral auxiliaries, also provides a powerful tool for isomer differentiation and quantification. wikipedia.orgresearchgate.net

Enantioselective Gas Chromatography (GC)

Enantioselective gas chromatography is a highly effective technique for the separation of volatile chiral compounds. gcms.czchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. For a compound like 2-Hexene, 4,4,5-trimethyl-, with its non-polar hydrocarbon structure, cyclodextrin-based CSPs are often employed. chromatographyonline.comresearchgate.net

A hypothetical separation of the four stereoisomers of 2-Hexene, 4,4,5-trimethyl- could be achieved on a capillary column coated with a derivatized β-cyclodextrin stationary phase. The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the stereoisomers and the chiral stationary phase. The stability of these complexes is dependent on the spatial arrangement of the substituents, allowing for the resolution of the isomers.

The typical elution order would see the diastereomeric pairs (E and Z isomers) well-separated due to their different boiling points and shapes. Within each diastereomeric pair, the enantiomers would be resolved based on the chiral recognition of the stationary phase.

Interactive Data Table: Hypothetical GC Separation of 2-Hexene, 4,4,5-trimethyl- Stereoisomers

Below are hypothetical research findings from a gas chromatographic analysis.

| Stereoisomer | Retention Time (minutes) | Peak Area (%) |

| (2Z, 5R)-4,4,5-trimethyl-2-hexene | 12.5 | 20 |

| (2Z, 5S)-4,4,5-trimethyl-2-hexene | 12.8 | 30 |

| (2E, 5R)-4,4,5-trimethyl-2-hexene | 14.2 | 15 |

| (2E, 5S)-4,4,5-trimethyl-2-hexene | 14.6 | 35 |

Note: The data in this table is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. wikipedia.orgnih.gov While standard NMR spectra of enantiomers are identical, their differentiation can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netnih.govacs.org

In the presence of a chiral solvating agent, the enantiomers of 2-Hexene, 4,4,5-trimethyl- would form transient diastereomeric complexes, leading to observable differences in their NMR spectra, particularly in the chemical shifts of protons near the chiral center. acs.orgunipi.it This allows for the quantification of the enantiomeric excess (ee) by integrating the distinct signals for each enantiomer.

For example, the addition of a chiral lanthanide shift reagent could induce significant separation of the signals for the methyl protons at the chiral center (C5) for the (R) and (S) enantiomers within both the E and Z diastereomers.

Interactive Data Table: Hypothetical ¹H-NMR Chemical Shifts with a Chiral Solvating Agent

The following table presents hypothetical data illustrating the effect of a chiral solvating agent on the ¹H-NMR spectrum of the methyl protons at C5.

| Stereoisomer | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA |

| (2Z, 5R)-4,4,5-trimethyl-2-hexene | 0.88 | 0.95 |

| (2Z, 5S)-4,4,5-trimethyl-2-hexene | 0.88 | 0.92 |

| (2E, 5R)-4,4,5-trimethyl-2-hexene | 0.91 | 1.02 |

| (2E, 5S)-4,4,5-trimethyl-2-hexene | 0.91 | 0.98 |

Note: The data in this table is hypothetical and for illustrative purposes.

By combining these advanced analytical methodologies, a comprehensive stereochemical profile of 2-Hexene, 4,4,5-trimethyl- can be established, enabling the precise quantification of each of its four stereoisomers.

Environmental Chemistry and Atmospheric Fate of 2 Hexene, 4,4,5 Trimethyl

Gas-Phase Reactions with Atmospheric Oxidants

Once in the troposphere, 2-Hexene, 4,4,5-trimethyl- is removed primarily through reactions with hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals. semanticscholar.orgnoaa.gov The presence of a double bond in its structure makes it highly susceptible to attack by these oxidants. conicet.gov.ar

The reaction with the hydroxyl (OH) radical is the dominant degradation pathway for most VOCs, including alkenes, during daylight hours. mdpi.comnist.gov For an unsaturated compound like 2-Hexene, 4,4,5-trimethyl-, the reaction proceeds mainly through the electrophilic addition of the OH radical to the carbon-carbon double bond. This process is typically very rapid for highly substituted alkenes.

The general mechanism involves the formation of a transient hydroxyalkyl radical intermediate. In the presence of atmospheric oxygen (O2), this radical quickly forms a hydroxyalkyl peroxy radical (RO2). The fate of this RO2 radical is critical and depends on the concentration of nitrogen oxides (NOx). In NOx-rich environments, it can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO2), which contributes to ozone formation. The alkoxy radical can then decompose or isomerize, leading to the formation of stable, oxygenated products such as ketones and aldehydes.

While a specific rate constant for 2-Hexene, 4,4,5-trimethyl- is not available, the values for other branched C9 alkenes suggest a high reactivity. The table below presents typical rate constants for similar compounds.

| Compound | OH Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Generic C9 Alkenes (estimated range) | 5.0 x 10⁻¹¹ to 1.5 x 10⁻¹⁰ |

| 1,3,5-Trimethylbenzene | 5.55 x 10⁻¹¹ researchgate.netacs.orgacs.org |

| 2,2,4-Trimethylpentane | 3.56 x 10⁻¹² (at 288 K) mdpi.com |

The reaction with ozone (O3) is another significant atmospheric removal process for alkenes, occurring during both day and night. The ozonolysis of 2-Hexene, 4,4,5-trimethyl- proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide. masterorganicchemistry.com This intermediate rapidly decomposes into two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). rsc.org

For 2-Hexene, 4,4,5-trimethyl-, the cleavage of the double bond at the C2 position is predicted to yield two specific carbonyl compounds:

Acetaldehyde (B116499) (CH₃CHO)

3,3,4-Trimethyl-2-pentanone (CH₃C(O)CH(CH₃)C(CH₃)₃)

The Criegee intermediates formed are highly reactive and can be stabilized, isomerize, or react with other atmospheric species like water vapor, SO₂, or NO₂, leading to the formation of hydroperoxides, organic acids, and other oxygenated compounds that can contribute to new particle formation. rsc.org

During the nighttime, in the absence of sunlight to cause photolysis, the nitrate radical (NO3) becomes a major atmospheric oxidant, particularly in environments with significant NOx concentrations. youtube.comresearchgate.net Like OH radicals, NO3 radicals react rapidly with alkenes through addition to the double bond. noaa.govresearchgate.net This reaction is a primary nighttime loss process for many unsaturated VOCs.

The initial step is the formation of a nitrooxy alkyl radical. This radical adds O₂ to form a nitrooxy peroxy radical (RO₂). The subsequent reactions of this peroxy radical, often with other radicals (like RO₂ or HO₂) or NO, can lead to the formation of organic nitrates, which are important components of secondary organic aerosol and act as reservoirs for reactive nitrogen in the atmosphere. nih.gov The rate of reaction is expected to be high, comparable to that of other reactive alkenes. researchgate.net

Formation and Characterization of Secondary Organic Aerosol (SOA) Precursors

The atmospheric oxidation of 2-Hexene, 4,4,5-trimethyl- produces a variety of oxygenated compounds. Products from ozonolysis and OH-radical initiated oxidation, such as multifunctional ketones, aldehydes, organic acids, and organic nitrates, can have significantly lower vapor pressures than the parent hydrocarbon. nih.gov These low-volatility products can partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosol particles or by forming new particles, a process that creates Secondary Organic Aerosol (SOA). copernicus.orgnih.gov

As a C9 compound, 2-Hexene, 4,4,5-trimethyl- is expected to be an efficient SOA precursor. researchgate.net The addition of multiple functional groups (hydroxyl, carbonyl, nitrate) during oxidation increases the molecular weight and polarity of the products, thereby reducing their volatility and enhancing their potential to form SOA. copernicus.org Studies on other alkenes have shown that SOA yields are highly dependent on the structure of the parent VOC and the specific oxidant and atmospheric conditions (e.g., NOx levels). nih.govcopernicus.org Generally, larger alkenes produce higher SOA yields.

Atmospheric Lifetime Estimation and Degradation Product Analysis

The atmospheric lifetime of a VOC is determined by its reaction rates with the primary atmospheric oxidants. It is calculated as the inverse of the product of the reaction rate constant (k) and the average concentration of the oxidant ([X]).

Lifetime (τ) = 1 / (k * [X])

Using estimated rate constants based on similar C9 alkenes and typical global average oxidant concentrations, the atmospheric lifetime of 2-Hexene, 4,4,5-trimethyl- can be estimated.

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Estimated Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| OH Radical | 2 x 10⁶ nih.gov | ~ 9.0 x 10⁻¹¹ | ~ 1.5 hours |

| Ozone (O₃) | 7 x 10¹¹ | ~ 2.0 x 10⁻¹⁷ | ~ 20 hours |

| NO₃ Radical | 5 x 10⁸ (nighttime) | ~ 6.0 x 10⁻¹³ | ~ 0.5 hours (nighttime) |

These estimates indicate that 2-Hexene, 4,4,5-trimethyl- has a very short atmospheric lifetime, on the order of hours. The dominant removal process is reaction with the OH radical during the day and likely the NO3 radical at night in polluted areas.

The primary degradation products, which act as SOA precursors, are summarized in the table below based on the established reaction mechanisms.

| Reaction Pathway | Predicted Major Degradation Products |

|---|---|

| OH Radical Oxidation | Hydroxy-substituted carbonyls, dicarbonyls, other functionalized oxygenates. |

| Ozonolysis | Acetaldehyde, 3,3,4-Trimethyl-2-pentanone, stabilized Criegee Intermediates (leading to organic acids, hydroperoxides). |

| NO₃ Radical Oxidation | Multifunctional organic nitrates, nitrooxy-substituted carbonyls. |

Role of 2-Hexene, 4,4,5-trimethyl- in Tropospheric Chemical Mechanisms

The atmospheric degradation of 2-Hexene, 4,4,5-trimethyl- plays a significant role in broader tropospheric chemical processes. utoronto.ca Like other reactive VOCs, its oxidation in the presence of NOx is a key driver in the photochemical production of ground-level ozone, a major component of smog. youtube.com The reaction of the peroxy radicals (RO₂) formed during oxidation with NO to produce NO₂ is a critical step in the catalytic cycle of ozone formation.

Furthermore, the reactions of this compound influence the concentrations of the atmosphere's primary detergents, OH and HO₂ (collectively HOx). These reactions are integral parts of complex chemical mechanisms used in atmospheric models to predict air quality and understand atmospheric composition. copernicus.org The formation of SOA also has climatic implications, as aerosol particles can affect the Earth's radiative balance by scattering and absorbing solar radiation and by acting as nuclei for cloud formation.

Advanced Applications of 2 Hexene, 4,4,5 Trimethyl in Organic Synthesis

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

Due to its sterically hindered nature, 2-Hexene, 4,4,5-trimethyl- can impart significant stereochemical control in addition reactions, making it a valuable precursor for the synthesis of complex organic molecules with defined stereocenters. While specific examples of its incorporation into natural product synthesis are not extensively documented in publicly available literature, its structural framework suggests potential as a key intermediate in the synthesis of terpenoids and other molecules featuring congested quaternary centers.

The strategic placement of the double bond allows for a variety of transformations to build molecular complexity. For instance, oxidative cleavage of the alkene would yield two carbonyl-containing fragments, which can be further elaborated. The steric hindrance around the double bond can also be exploited to achieve facial selectivity in reactions such as epoxidation or dihydroxylation, thereby setting the stereochemistry for subsequent synthetic steps.

Table 1: Potential Synthetic Transformations of 2-Hexene, 4,4,5-trimethyl- for Complex Molecule Synthesis

| Reaction Type | Reagents | Potential Product Class | Synthetic Utility |